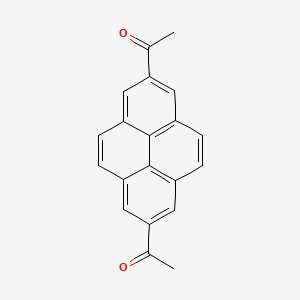

2,7-Diacetylpyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7-acetylpyren-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c1-11(21)17-7-13-3-5-15-9-18(12(2)22)10-16-6-4-14(8-17)19(13)20(15)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYDXBHCAFRKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901006852 | |

| Record name | 1,1'-(Pyrene-2,7-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86471-01-4 | |

| Record name | Ethanone, 1,1'-(2,7-pyrenediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Pyrene-2,7-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Diacetylpyrene and Its Derivatives

Advanced Synthetic Routes to 2,7-Diacetylpyrene

Achieving selective substitution at the 2 and 7 positions of pyrene (B120774) requires strategies that circumvent the inherent reactivity of the 1, 3, 6, and 8 positions.

Direct electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, are a common method for introducing acyl groups onto aromatic rings. However, when applied to pyrene, these reactions typically favor substitution at the highly activated 1, 3, 6, and 8 positions due to their greater electron density and lower activation energy for electrophilic attack researchgate.netmdpi.comnsf.govsigmaaldrich.combyjus.commasterorganicchemistry.com.

The Friedel-Crafts acylation of pyrene using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) generally results in a mixture of diacetylpyrene isomers, with 1,8-diacetylpyrene and 1,6-diacetylpyrene being the major products. The formation of this compound via direct acylation is often observed in low yields, if at all, due to unfavorable regioselectivity researchgate.netsigmaaldrich.commasterorganicchemistry.comresearchgate.netmdpi.com. While the use of very bulky electrophiles can sometimes force substitution into the less accessible 2 and 7 positions by overcoming steric barriers, specific examples of direct acylation to achieve selective 2,7-diacetylation are not prominent in the literature.

Table 1: Selected Synthetic Routes to this compound

| Method | Starting Material | Reagents/Conditions | Product | Yield (for 2,7-isomer) | Reference(s) |

| Direct Friedel-Crafts Acylation | Pyrene | Acetyl chloride, AlCl₃ | Mixture of diacetylpyrenes (incl. 1,8-, 1,6-, 1,3-, 2,7-) | Low | researchgate.netsigmaaldrich.commasterorganicchemistry.comresearchgate.netmdpi.com |

| Indirect (THPy Dehydrogenation) | 2,7-Diacetyl-4,5,9,10-tetrahydropyrene (THPy) | Dehydrogenation (e.g., with Pd/C or other suitable agents) | This compound | ~98% | researchgate.netrsc.orgmdma.ch |

| Indirect (C-H Borylation) | Pyrene | Ir catalyst (e.g., [Ir(OMe)COD]₂, dtbpy), B₂pin₂ | 2,7-bis(pinacolboryl)pyrene (Intermediate) | Variable | mdpi.comnih.govsemanticscholar.org |

Indirect synthetic pathways offer superior regiocontrol for accessing 2,7-substituted pyrenes, including this compound. These methods typically involve functionalizing a partially hydrogenated pyrene core or employing selective C-H activation techniques.

Tetrahydropyrene (THPy) Route: One effective indirect strategy involves the partial hydrogenation of pyrene to form 4,5,9,10-tetrahydropyrene (B1329359) (THPy). The THPy derivative can then undergo electrophilic substitution with greater regioselectivity. Subsequent dehydrogenation of the functionalized THPy restores the aromatic pyrene system. For instance, 2,7-diacetyl-THPy, which can be synthesized with better regiocontrol, can be dehydrogenated to yield this compound in high yields, often around 98% researchgate.netrsc.orgmdma.ch.

C-H Borylation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. Iridium-catalyzed C-H borylation of pyrene, utilizing catalysts derived from [Ir(μ-OMe)cod]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), has been shown to selectively introduce boronate ester groups at the 2 and 7 positions mdpi.comnih.govsemanticscholar.org. This yields 2,7-bis(pinacolboryl)pyrene, which serves as a versatile intermediate. The boronate ester groups can be readily transformed into a variety of other functional groups, such as halides, alcohols, or carboxylic acids, through subsequent reactions like Suzuki-Miyaura coupling or lithiation followed by carboxylation nih.gov.

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to introduce new functionalities or extend its conjugated system, thereby tuning its electronic and optical properties. The reactive acetyl groups are the primary sites for such derivatization.

The carbonyl groups of the acetyl moieties in this compound are amenable to various chemical transformations.

Reduction: The acetyl groups can be reduced to secondary alcohol functionalities using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation converts this compound into 2,7-bis(1-hydroxyethyl)pyrene, typically in high yields (e.g., 98%) mdma.ch. The resulting hydroxyl groups can then serve as anchors for further functionalization or polymerization.

Condensation Reactions: The carbonyl carbons of the acetyl groups are electrophilic and can participate in condensation reactions with various nucleophiles. For example, condensation with amines or active methylene (B1212753) compounds can lead to the formation of imines, enamines, or extended π-conjugated systems. A notable example is the condensation of this compound with 8-amino-7-quinolinecarbaldehyde under Friedländer conditions, which yields conjugates incorporating phenanthroline moieties rsc.org. These reactions are crucial for building more complex molecular architectures and materials with tailored optoelectronic properties.

Table 2: Derivatization of this compound

| Starting Material | Reagent/Conditions | Product | Yield | Notes | Reference(s) |

| This compound | NaBH₄ | 2,7-bis(1-hydroxyethyl)pyrene | 98% | Reduction of acetyl groups to hydroxyl groups | mdma.ch |

| This compound | 8-amino-7-quinolinecarbaldehyde, Friedländer conditions | Phenanthroline-substituted pyrene conjugates | N.S. | Condensation of acetyl groups, extending conjugation | rsc.org |

| 2,7-bis(Bpin)pyrene | Various (e.g., lithiation, CO₂, coupling reactions) | Pyrene-2,7-dicarboxylic acid, halo-, aryl-pyrenes, etc. | Varies | Derivatization of the boronate ester groups introduced via C-H borylation | nih.gov |

The introduction of auxiliary functional units onto the pyrene core of this compound primarily involves modifications of the existing acetyl groups, as detailed in section 2.2.1. These modifications either introduce new reactive handles (like hydroxyl groups) or directly extend the conjugation. Direct functionalization of the pyrene ring at positions other than the pre-existing 2,7-acetyl sites (i.e., at the 1, 3, 6, 8, 4, 5, 9, or 10 positions) after the 2,7-diacetylation has been achieved is less commonly reported in the provided literature. The primary strategies for introducing diverse functionalities onto the 2,7-substituted pyrene scaffold often rely on the indirect synthetic routes (like C-H borylation) that allow for the installation of versatile precursor groups at the desired positions, which are then elaborated.

Polymerization Techniques Incorporating this compound Units

The incorporation of this compound units into polymer architectures is a strategy to create advanced materials with enhanced photophysical and electronic properties. While the direct polymerization of this compound itself is not extensively documented in the provided search results, its derivatives or pre-functionalized analogs can serve as monomers.

Polymers containing pyrene units in their backbone are known for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) sigmaaldrich.comnih.gov. To incorporate this compound into a polymer, the molecule would typically need to be functionalized with polymerizable groups. For instance, if the acetyl groups were converted to reactive sites suitable for condensation polymerization, or if the pyrene core were further functionalized with halogens or boronate esters at other positions for cross-coupling polymerization (e.g., Suzuki, Stille), then such derivatives could be polymerized. However, specific examples of polymers directly derived from this compound are not detailed in the retrieved literature. Research in this area would likely involve synthesizing monomers based on the this compound scaffold that possess terminal polymerizable functionalities.

Compound List:

Pyrene

this compound

2,7-Diacetyl-4,5,9,10-tetrahydropyrene (2,7-Diacetyl-THPy)

2,7-bis(pinacolboryl)pyrene (2,7-bis(Bpin)pyrene)

2,7-bis(1-hydroxyethyl)pyrene

Phenanthroline-substituted pyrene conjugates

1,8-Diacetylpyrene

1,6-Diacetylpyrene

Pyrene-2,7-dicarboxylic acid

8-amino-7-quinolinecarbaldehyde

Advanced Structural Characterization and Polymorphism of 2,7 Diacetylpyrene Systems

Crystallographic Investigations of 2,7-Diacetylpyrene and Its Polymorphs

Crystallographic investigations are fundamental to understanding the solid-state behavior of organic molecules like this compound. These studies reveal the precise arrangement of molecules in the crystal lattice, which directly influences physical properties such as melting point, solubility, and reactivity. Polymorphism, the ability of a compound to crystallize in more than one distinct solid form, is a critical aspect of such investigations, as different polymorphs can exhibit varied properties.

Single-Crystal X-ray Diffraction Studies under Ambient Conditions

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of crystalline solids. Under ambient conditions (typically room temperature and atmospheric pressure), SCXRD provides precise information about molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the arrangement of molecules within the unit cell. For this compound, such studies would elucidate its fundamental packing motif and identify any unique structural features. These studies are crucial for establishing a reference structure against which other solid forms or conditions can be compared.

High-Pressure Crystallography and Phase Transitions of Diacetylpyrenes

Investigating the behavior of this compound under high pressure is essential for understanding its response to mechanical stress and identifying potential pressure-induced phase transitions. High-pressure crystallography, often employing diamond anvil cells (DACs) coupled with X-ray diffraction, allows researchers to probe structural changes as a function of pressure. This can reveal new polymorphs or structural phases that are not stable at ambient pressure. For diacetylpyrenes, such studies could highlight how the acetyl groups and the extended pi-system of the pyrene (B120774) core interact and rearrange under compression, potentially leading to changes in molecular symmetry or packing density. The identification of phase transition points and the structures of the resulting phases are key outcomes of these investigations.

Intermolecular Interactions and Crystal Packing Motifs

The stability and properties of a crystalline material are heavily influenced by the forces and arrangements between molecules in the solid state. Understanding these intermolecular interactions and packing motifs is key to predicting and controlling solid-state behavior.

Analysis of π-Stacking Architectures and Interplanar Distances

Polycyclic aromatic hydrocarbons like pyrene are characterized by their extended π-electron systems. In the solid state, these systems often engage in π-π stacking interactions, where the delocalized electrons of adjacent aromatic rings interact. The nature of this π-stacking—whether face-to-face, offset, or edge-to-face—and the interplanar distances between the aromatic cores are critical determinants of crystal packing and electronic properties. For this compound, the presence of acetyl groups can influence these π-stacking arrangements by altering electron distribution and potentially introducing steric effects. Analysis of these interactions typically involves measuring the distances between the centroids of the aromatic rings and examining the relative orientation of the stacked systems.

Table 1: Typical π-Stacking Parameters for Aromatic Systems

| Parameter | Description | Typical Range (for PAHs) |

| Interplanar Distance | Average distance between the planes of stacked aromatic rings. | 3.3 - 3.7 Å |

| Offset Distance | Distance between the centroids of stacked aromatic rings in the offset direction. | 1.0 - 2.5 Å |

| Overlap | Degree of overlap between the π-electron clouds of adjacent rings. | Varies (e.g., partial, full) |

Note: Specific values for this compound would be derived from experimental crystallographic data.

Role of Weak Interactions (e.g., C-H···O Interactions) in Crystal Stability

Table 2: Typical Parameters for C-H···O Interactions

| Interaction Type | Donor (C-H) | Acceptor (O) | H···O Distance (Å) | C···O Distance (Å) | C-H···O Angle (°) |

| C-H···O | Aromatic C-H or Aliphatic C-H | Carbonyl Oxygen (C=O) | 2.3 - 2.9 | 3.1 - 3.9 | 120 - 180 |

Note: Specific values for this compound would be derived from experimental crystallographic data and analysis.

Phenomena Derived from Solid-State Structure

The arrangement of molecules within a crystal lattice can give rise to a range of unique physical phenomena that are not apparent in the isolated molecule. For this compound and its related systems, the solid-state structure is the foundation for behaviors such as negative thermal expansion and responsiveness to external stimuli.

Negative Thermal Expansion (NTE) in Diacetylpyrene Polymorphs

Negative Thermal Expansion (NTE) is an anomalous property where a material contracts upon heating, contrary to the typical expansion observed in most substances researchgate.net. Certain polymorphs of diacetylpyrene, specifically the β polymorph of 1,3-diacetylpyrene (B7708518) (which shares structural similarities with the 2,7-isomer in terms of functional groups and aromatic core), have demonstrated prominent NTE behavior researchgate.netresearchgate.net. For example, the β polymorph of 1,3-diacetylpyrene exhibits a linear thermal expansion coefficient of approximately -199 (6) MK⁻¹ at room temperature researchgate.netresearchgate.net. This unusual behavior is attributed to anharmonic oscillations within the crystal structure, often stabilized by weak intermolecular interactions like C—H···O bonds researchgate.netresearchgate.net. Another study on a polymorph of 1,3-diacetylpyrene (2°AP-β) reported a substantial NTE coefficient of -55.8 (57) MK⁻¹ along a specific crystallographic direction, directly linked to these C—H···O interactions nih.goviucr.orgresearchgate.netosti.gov. These findings highlight how specific molecular packing and vibrational dynamics within the crystal lattice of diacetylpyrene derivatives can lead to significant negative thermal expansion.

Structural Origins of Stimuli-Responsive Behavior

The solid-state structure of diacetylpyrene derivatives can also be the origin of stimuli-responsive behavior, where changes in the crystal lattice or molecular arrangement lead to observable responses to external triggers such as pressure or light. For instance, a polymorph of 1,3-diacetylpyrene (2°AP-β) displays piezochromism and piezofluorochromism, phenomena directly correlated with variations in interplanar distances within its π-stacked structure nih.goviucr.org. These changes in π-stacking, induced by external pressure, alter the electronic interactions between molecules, leading to shifts in color and fluorescence nih.goviucr.org. The structural basis for such responsiveness lies in the delicate balance of intermolecular forces, including π–π stacking and hydrogen bonding, which can be perturbed by external stimuli, causing reversible or irreversible changes in the material's properties rsc.orgnso-journal.org. While specific examples for this compound are less detailed in the provided search results, the general principles observed in related diacetylpyrene polymorphs suggest that its solid-state structure is amenable to such stimulus-induced transformations.

Photophysical Phenomena and Spectroscopic Investigations of 2,7 Diacetylpyrene

Stimuli-Responsive Photophysical Behavior

Piezochromism and Piezofluorochromism in Diacetylpyrene Derivatives

Piezochromism refers to the phenomenon where a material changes color under applied pressure, while piezofluorochromism describes a similar pressure-induced change in fluorescence properties. Certain diacetylpyrene derivatives, particularly polymorphs of 1,3-diacetylpyrene (B7708518), have demonstrated these properties. Research indicates that these pressure-induced effects are directly linked to variations in interplanar distances within the molecular π-stacks researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearcher.life.

In a specific β polymorph of 1,3-diacetylpyrene, it has been observed that applying pressure leads to a decrease in the average inter-planar distance between molecules within the π-stacks. This structural change results in a significant color alteration of the sample and a red-shift in its fluorescence emission. For instance, one study reported a substantial red-shift of the emission maximum by approximately 50 nm when pressure increased from atmospheric to 4.08 GPa researchgate.netresearchgate.netnih.gov. This phenomenon is attributed to the anharmonic behavior of carbonyl oxygen atoms and the influence of weak intermolecular C—H···O interactions, which contribute to a negative thermal expansion coefficient in specific directions researchgate.netresearchgate.netnih.govresearchgate.netresearcher.life. The ability to tune these optical properties through pressure makes such derivatives candidates for pressure-sensing applications.

Solvatochromism and Solvent Effects on 2,7-Diacetylpyrene Photophysics

Solvatochromism describes the change in the absorption or emission spectra of a compound when it is dissolved in different solvents. This effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. The nature and polarity of the solvent play a crucial role in modulating the photophysical properties of this compound derivatives.

Studies on related pyrene (B120774) derivatives and general solvatochromic principles suggest that polar solvents can stabilize the excited state of a molecule more effectively than its ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, if the ground state is more stabilized by polar solvents, a blue-shift (hypsochromic shift) may occur mdpi.comresearchgate.netsapub.orgresearchgate.netmdpi.com. The extent of these solvent effects is governed by various solute-solvent interactions, including dipole-dipole interactions, hydrogen bonding, and electrostatic forces researchgate.netsapub.org. For this compound, variations in solvent polarity are expected to influence its absorption and fluorescence spectra, potentially affecting its quantum yield and emission wavelength, though specific data for this compound in this context are not detailed in the provided search results. However, research on similar conjugated systems highlights the significant impact of solvent environment on their photophysical behavior mdpi.comnih.gov.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are essential for a comprehensive understanding of the structure, electronic properties, and behavior of this compound.

Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

Steady-state UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for characterizing the electronic transitions and emissive properties of molecules like this compound. UV-Vis absorption spectroscopy probes the electronic transitions from the ground state to excited states by measuring the amount of light absorbed at different wavelengths technologynetworks.comoecd.org. Fluorescence spectroscopy, on the other hand, detects the light emitted by molecules after they have been excited to a higher electronic state and subsequently relaxed to the ground state libretexts.orgdenovix.com.

For pyrene derivatives, UV-Vis absorption typically reveals characteristic π-π* transitions within the conjugated pyrene core and any attached functional groups mdpi.comnih.govrsc.org. Fluorescence emission spectra provide information about the excited state relaxation pathways and the nature of the emissive species. Studies on pyrene derivatives have shown that substitution at the 2 and 7 positions can significantly influence the S(1) ← S(0) excitation, leading to substituent-influenced photophysical properties nih.gov. Fluorescence quantum yields for pyrene derivatives can range from modest to high (0.19 to 0.93), and fluorescence lifetimes can extend into the tens of nanoseconds, with some specific derivatives exhibiting much longer lifetimes (e.g., 622 ns) nih.gov. These measurements are critical for understanding the molecule's intrinsic emissive capabilities and how they are modulated by structural features and environmental factors researchgate.netnih.govnih.gov.

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Structural Insights

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the molecular structure, functional groups, and intermolecular interactions within this compound.

FT-IR Spectroscopy: FT-IR spectroscopy works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending of chemical bonds) sgs-institut-fresenius.deresearchgate.netresearchgate.net. Molecules with a changing dipole moment during vibration are IR-active. The resulting spectrum serves as a molecular fingerprint, allowing for the identification of specific functional groups, such as the carbonyl (C=O) stretching vibrations of the acetyl groups in this compound. The position and intensity of these bands are sensitive to the molecular environment and can provide insights into intermolecular interactions like hydrogen bonding researchgate.net. For diacetylpyrene derivatives, FT-IR can confirm the presence of the acetyl functionalities and the pyrene core, and potentially reveal subtle structural differences between polymorphs researchgate.netosti.govrsc.orgdatapdf.com.

Raman Spectroscopy: Raman spectroscopy probes molecular vibrations through inelastic scattering of monochromatic light (typically a laser) spectroscopyonline.comresearchgate.netbeilstein-journals.org. It is complementary to FT-IR, as it detects vibrations that cause a change in polarizability. Raman spectroscopy is particularly useful for studying conjugated systems like pyrene and can provide information on C-C bond vibrations, aromatic ring modes, and C-H stretching modes researchgate.netbeilstein-journals.org. In the context of this compound, Raman spectroscopy can help confirm the molecular structure and provide insights into lattice dynamics and intermolecular interactions, which are crucial for understanding phenomena like piezochromism researchgate.netosti.govrsc.org. The technique is sensitive to crystalline forms and can reveal differences in vibrational modes related to crystal packing researchgate.netamericanpharmaceuticalreview.com.

These vibrational techniques, when used in conjunction with theoretical calculations, are powerful tools for elucidating the detailed structural features and the influence of crystal packing on the properties of this compound and its derivatives researchgate.netosti.govamericanpharmaceuticalreview.com.

Supramolecular Chemistry and Self Assembly of 2,7 Diacetylpyrene Architectures

Host-Guest Chemistry Involving 2,7-Diacetylpyrene Components

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. These complexes are held together by noncovalent interactions. While this compound can act as a guest, its derivatives are more commonly explored as components within larger host architectures. The principles of molecular recognition are central to designing these systems.

The design of effective molecular recognition systems hinges on the principles of preorganization and complementarity. nih.gov A host molecule that is preorganized for binding will have a lower entropic penalty upon complexation, leading to stronger binding. nih.gov Complementarity refers to the matching of electronic and steric properties between the host and guest. nih.gov For systems involving pyrene-based components, this often involves creating a cavity or binding site that is complementary in size and shape to the guest molecule. mdpi.com Macrocyclic hosts such as cyclodextrins, calixarenes, and cyclophanes are often employed for this purpose. mdpi.com The functionalization of these hosts with pyrene (B120774) moieties, or the use of pyrene derivatives as guests, allows for the exploitation of specific noncovalent interactions to drive complex formation.

The stability of host-guest complexes is determined by a combination of noncovalent interactions. mdpi.com In systems involving this compound, π-π stacking is a significant driving force due to the large, electron-rich surface of the pyrene core. These interactions are crucial for the association of aromatic guests with host molecules containing aromatic cavities.

Self-Assembly of this compound Molecules and Derivatives

The spontaneous organization of molecules into ordered structures is known as self-assembly. Derivatives of this compound can be designed to self-assemble into a variety of nanostructures, driven by the same noncovalent interactions that govern host-guest chemistry.

Hierarchical self-assembly involves multiple stages of organization, where primary structures assemble into larger, more complex architectures. nih.govrsc.org For pyrene derivatives, this can lead to the formation of one-dimensional nanostructures like fibers and rods, or two-dimensional structures such as sheets and ribbons. researchgate.net The process is often initiated by the formation of smaller aggregates, such as dimers or small clusters, which then grow into larger structures. rsc.org The specific morphology of the resulting nanostructure is highly dependent on the molecular design of the building blocks and the conditions of the self-assembly process. nih.govresearchgate.net

Table 1: Examples of Nanostructures from Self-Assembled Pyrene Derivatives

| Pyrene Derivative Type | Resulting Nanostructure | Driving Interactions |

|---|---|---|

| Amphiphilic Pyrene Trimers | Nanosheets | Hydrophobic effects, π-π stacking |

| Pyrenemethylamine-Tyrosine | Aggregates | Hydrogen bonding, π-π stacking |

| Diacetylene Derivatives | Nanofibers | Hydrogen bonding, π-π stacking |

The self-assembly process is highly sensitive to environmental conditions. The choice of solvent is critical, as solvent-solute interactions can compete with the intermolecular interactions driving assembly. nih.govnih.gov In general, solvents that are poor for the assembling molecule will promote aggregation. nih.gov

The concentration of the assembling molecule is another key factor. nih.govnih.gov Below a certain critical aggregation concentration (CAC), molecules will remain as monomers in solution. nih.gov Above the CAC, self-assembly will begin to occur. nih.gov The rate and extent of assembly can be controlled by adjusting the concentration. nih.gov

The pH of the solution can also have a profound effect on self-assembly, particularly for molecules with ionizable groups. researchgate.netrsc.org For derivatives of this compound that incorporate acidic or basic moieties, changes in pH can alter the protonation state of the molecule, thereby affecting the electrostatic interactions and hydrogen bonding patterns that guide the assembly process. rsc.orgnih.govnih.gov This can lead to dramatic changes in the morphology of the self-assembled structures. researchgate.netnih.gov

Incorporation into Crystalline Porous Materials

The well-defined structure and functionality of this compound and its derivatives make them excellent candidates for incorporation into crystalline porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgnih.gov These materials are characterized by high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. nih.govmdpi.com

Pyrene-based linkers are often used in the synthesis of MOFs and COFs due to their rigid, planar structure, which can lead to highly ordered and stable frameworks. rsc.orgnih.gov The large π-system of the pyrene core can also impart desirable electronic and photophysical properties to the resulting materials. rsc.orgnih.gov For example, pyrene-based COFs have been investigated for their potential in chemical sensing and electronics. mdpi.comnih.govresearchgate.net The incorporation of this compound, or derivatives where the acetyl groups are converted to other linking functionalities like carboxylic acids, can provide a means to construct robust frameworks with specific topologies and chemical environments within the pores. nih.govmdpi.com

Table 2: Properties of Pyrene-Based Porous Materials

| Material Type | Building Blocks | Key Properties | Potential Applications |

|---|---|---|---|

| Pyrene-based MOFs | Pyrene-dicarboxylic acid, metal ions | High stability, large pore channels | Chemiluminescence, gas adsorption |

| Pyrene-based COFs | Tetrabromopyrene, p-azoaniline | High surface area, nanometer-sized pores | Peptide enrichment, chemical sensing |

This compound as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. The most common linkers utilize carboxylate, phosphonate, or nitrogen-based heterocyclic functional groups to coordinate strongly with the metal centers.

The acetyl groups of this compound, which contain a carbonyl (C=O) functional group, are generally considered weak coordinating moieties for the formation of stable, porous MOFs compared to the more commonly used carboxylates. An extensive search of chemical databases and peer-reviewed journals did not yield any specific examples of MOFs that have been synthesized using this compound as the primary organic ligand. Research on pyrene-based MOFs has predominantly focused on derivatives such as pyrene-2,7-dicarboxylic acid, where the carboxylate groups provide robust coordination to metal centers, leading to well-defined, porous structures.

Construction of Covalent Organic Frameworks (COFs) Utilizing this compound Units

Covalent Organic Frameworks are porous, crystalline polymers formed from the self-assembly of organic monomers linked by strong covalent bonds. A prevalent method for forming COFs is through the condensation reaction between aldehydes and amines to create imine-linked frameworks.

Theoretically, the ketone functional groups in this compound could undergo Schiff base condensation with polyamine linkers to form a COF. This reaction is a standard method for synthesizing imine-based COFs. However, despite this theoretical potential, there are no published studies that report the successful synthesis and characterization of a COF using this compound as a monomer. The literature on pyrene-based COFs typically describes the use of pyrene molecules functionalized with aldehyde or amine groups, such as 1,3,6,8-tetrakis(4-aminophenyl)pyrene, which readily react to form extended, porous networks.

While the synthesis of the this compound molecule itself is documented, its application has been reported in the creation of discrete molecular conjugates rather than extended framework materials rsc.org. For instance, it has been condensed with other molecules under conditions that lead to specific molecular products, not the formation of a porous, crystalline COF rsc.org.

Advanced Applications of 2,7 Diacetylpyrene in Functional Materials and Devices

Organic Electronics and Optoelectronics

The unique photophysical and electronic properties of the pyrene (B120774) core, when functionalized at its 2 and 7 positions, make it a compelling building block for advanced materials in organic electronics and optoelectronics. The acetyl groups in 2,7-Diacetylpyrene serve as versatile synthetic handles to create a variety of derivatives with tailored characteristics for specific applications. These applications leverage the high fluorescence quantum yield, excellent thermal stability, and favorable charge carrier mobility inherent to the pyrene moiety. researchgate.net

Organic Light-Emitting Diodes (OLEDs) as Light-Emitting Materials

Derivatives of this compound are utilized as emissive materials in Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient and stable blue emission, which is crucial for full-color displays and solid-state lighting. nih.gov The rigid, planar structure of the pyrene core is often modified to prevent aggregation-caused quenching (ACQ), a phenomenon where close packing in the solid state leads to undesirable red-shifted emission and reduced efficiency. nih.govmdpi.com

One successful strategy involves attaching bulky groups to the pyrene core at the 2,7-positions to induce aggregation-induced emission (AIE) characteristics. rsc.org For instance, by introducing tetraphenylethylene (B103901) (TPE) at these positions, the resulting compound (Py-TPE) is converted from an ACQ chromophore into an AIE luminogen. rsc.org This approach allows for the fabrication of highly efficient non-doped OLEDs that emit sky-blue light with high luminance and low efficiency roll-off. rsc.org Another approach uses a sensitization strategy, where a 2,7-substituted pyrene derivative (DPy) acts as the emitter and a thermally activated delayed fluorescence (TADF) material is used as a sensitizer (B1316253), dramatically boosting the external quantum efficiency (EQE). nih.gov

The performance of OLEDs incorporating 2,7-pyrene derivatives is summarized in the table below, showcasing their potential in high-performance lighting and display technologies.

| Emitting Material | Device Structure/Type | Emission Peak (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates |

| DPy nih.gov | TADF Sensitized | 480 | 10.4 | Not Reported | Not Reported | Sky-blue emission |

| Py-TPE rsc.org | Non-doped | 492 | 3.19 | 15,750 | 3.1 | (Not Reported) |

| Compound B nih.gov | Non-doped | (Not Reported) | 4.3 | 290 | 3.5 | (0.1482, 0.1300) |

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, 2,7-disubstituted pyrene derivatives have been explored as key components in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). researchgate.net The pyrene unit can act as a robust π-conjugated bridge in donor-π-acceptor (D-π-A) structured dyes, which are central to the functioning of DSSCs. researchgate.net In these systems, the pyrene linker facilitates efficient intramolecular charge transfer (ICT) from a donor moiety to an acceptor/anchoring group upon light absorption. researchgate.netrsc.org

Synthesizing derivatives at the 2,7-positions is challenging but allows for the creation of D-π-A dyes where the donor and acceptor groups are positioned for effective charge separation. rsc.org For example, a dye named ICP-3, which features a diphenylamine (B1679370) donor and a thienyl acrylic acid acceptor at the 2 and 7 positions of a pyrene linker, has been successfully used as a sensitizer for TiO₂ electrodes in DSSCs, achieving a notable power conversion efficiency (PCE). rsc.org Theoretical calculations for such molecules confirm that attaching donor and acceptor groups at these positions circumvents the nodal plane present in the HOMO and LUMO of unsubstituted pyrene, enabling efficient charge transfer upon photoexcitation. researchgate.netrsc.org

Similarly, polymers incorporating 2,7-substituted units, such as poly(2,7-carbazole) derivatives, have shown significant promise in bulk heterojunction solar cells when blended with fullerene acceptors. rsc.orgresearchgate.net By optimizing parameters like polymer molecular weight and active layer thickness, significant power conversion efficiencies can be achieved. researchgate.net

The table below highlights the performance of solar cells based on 2,7-substituted pyrene and related structures.

| Material | Role | Solar Cell Type | Acceptor | Power Conversion Efficiency (PCE) (%) |

| ICP-3 rsc.org | Sensitizer Dye | DSSC | TiO₂ | 4.1 |

| PCDTBT researchgate.net | Donor Polymer | BHJ OPV | researchgate.netPCBM | 4.35 |

| PCDTBT researchgate.net | Donor Polymer | BHJ OPV | rsc.orgPCBM | 4.6 |

Charge Transport Properties in this compound-Based Semiconductors

The charge transport characteristics of organic semiconductors are fundamental to the performance of electronic devices like OLEDs and organic field-effect transistors (OFETs). The 2,7-substitution pattern on the pyrene core significantly influences these properties. Introducing substituents at these positions can modify the frontier molecular orbitals (HOMO and LUMO), which in turn affects redox potentials and charge carrier mobility. researchgate.net

For charge transport to be effective, molecules in the solid state must adopt an organization that allows for sufficient overlap of π-orbitals between adjacent molecules. Pyrene's large, planar aromatic system is inherently conducive to π-π stacking, a key interaction for charge transport. researchgate.net By functionalizing the 2,7-positions, the electronic nature and intermolecular packing of the pyrene derivatives can be fine-tuned. For instance, the synthesis of 2,7-divinyl nih.govbenzothieno[3,2-b]benzothiophene has resulted in organic semiconductors with good electrical performance and high field-effect mobilities of up to 0.4 cm²V⁻¹s⁻¹. nih.gov

Theoretical studies, often employing density functional theory (DFT), are used to predict charge transport behavior by calculating parameters such as reorganization energy—the energy required for a molecule's geometry to relax after gaining or losing a charge. rsc.org A lower reorganization energy is generally associated with higher charge mobility. Studies on various pyrene derivatives indicate that functionalization can modulate these energies, making them suitable for either hole-transporting or electron-transporting materials. rsc.org The ability to create both p-type and n-type materials from the same core structure is highly valuable for designing complex organic electronic circuits. nih.gov

Chemosensing and Fluorescent Probes

The intense and environmentally sensitive fluorescence of the pyrene moiety makes this compound an excellent platform for developing chemosensors and fluorescent probes. rsc.org These analytical tools are designed to detect specific ions or molecules (analytes) with high sensitivity and selectivity, often signaling the detection event through a change in fluorescence. mdpi.com

Design Principles for this compound-Based Chemosensors

The fundamental design of a fluorescent chemosensor involves covalently linking a fluorophore (the signaling unit) to a receptor (the recognition unit). In this context, the 2,7-disubstituted pyrene core serves as the fluorophore. The acetyl groups of this compound are key reactive sites that can be chemically modified to introduce specific receptor moieties capable of binding to a target analyte. nih.gov

The core design principles are:

Fluorophore-Receptor System: The pyrene unit provides a strong and stable fluorescence signal. The receptor is a molecular group designed to selectively bind the target analyte (e.g., a metal ion like Cu²⁺ or an anion like CN⁻) through specific interactions such as coordination bonds or hydrogen bonds. researchgate.net

Analyte-Induced Signal Transduction: The binding event between the receptor and the analyte must trigger a change in the photophysical properties of the pyrene fluorophore. This change constitutes the detectable signal.

Selectivity and Sensitivity: The receptor must be designed to bind preferentially to the target analyte over other potentially interfering species present in the sample. The fluorophore should be highly emissive to ensure that even small changes upon analyte binding can be detected, leading to high sensitivity and low limits of detection. nih.gov

For example, the acetyl groups can be reacted with amines to form Schiff bases, which often serve as excellent ligands for metal ions. This modular design allows for the creation of a wide array of sensors for various targets by simply changing the structure of the receptor attached to the 2,7-positions of the pyrene core.

Mechanisms of Analyte Recognition and Signal Transduction

The detection of an analyte by a this compound-based sensor is signaled by a change in its fluorescence emission. This signal transduction is governed by several photophysical mechanisms that are modulated by the analyte binding event.

Common mechanisms include:

Photoinduced Electron Transfer (PET): In many "turn-on" sensors, the receptor has a lone pair of electrons that can quench the pyrene fluorescence through PET in the absence of the analyte. Upon binding a target ion (e.g., Cu²⁺), the lone pair electrons of the receptor become involved in coordination, which inhibits the PET process. This blockage restores the fluorescence of the pyrene unit, resulting in a "turn-on" response. researchgate.netrsc.orgnih.gov

Intramolecular Charge Transfer (ICT): This mechanism is common in D-A systems. Analyte binding can alter the electron-donating or -accepting ability of the receptor, which modifies the ICT character of the molecule's excited state. This often leads to a shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity. mdpi.com

Excimer/Exciplex Formation: Pyrene is well-known for its ability to form excimers (excited-state dimers), which emit at a longer wavelength (around 470 nm) compared to the monomer emission (around 370-400 nm). A sensor can be designed such that the binding of an analyte brings two pyrene units into close proximity, promoting excimer formation and causing a new, red-shifted emission band to appear. Conversely, an analyte could disrupt a pre-formed excimer, leading to a decrease in the excimer emission and an increase in the monomer emission.

Chelation-Enhanced Fluorescence (CHEF): In some cases, the receptor itself may be flexible and non-fluorescent. Upon chelation with a metal ion, the molecule becomes more rigid, which reduces non-radiative decay pathways and enhances the fluorescence intensity. researchgate.net

A single sensor can exhibit multiple mechanisms. For instance, a pyrene-appended Schiff base probe has been shown to detect Cu²⁺ through excimer formation (an "off-on" signal) and subsequently detect CN⁻, which reverses the process by binding to the copper ion and breaking the excimer complex, resulting in an "on-off" signal.

Applications in Selective Ion or Molecule Detection

The pyrene core is well-known for its strong fluorescence, which can be sensitively modulated by the presence of specific ions or molecules. This makes pyrene derivatives, including those conceptually derived from this compound, excellent candidates for the development of chemosensors. The acetyl groups in this compound can be chemically transformed into various recognition moieties capable of selectively binding with target analytes.

Selective Ion Detection:

Derivatives of this compound can be engineered to act as highly selective fluorescent sensors for various metal ions. For instance, the acetyl groups can be converted to Schiff bases or other chelating agents that exhibit a high affinity for specific cations. The binding of a metal ion to these recognition sites can lead to a significant change in the fluorescence properties of the pyrene core, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of the target ion.

Research on other 2,7-disubstituted pyrene derivatives provides insight into the potential of systems derived from this compound. For example, pyrene derivatives functionalized with appropriate ligands have shown high selectivity for heavy metal ions like Hg²⁺ and Cu²⁺. mdpi.com The mechanism of detection often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Table 1: Examples of Ion Detection using Pyrene-Based Fluorescent Sensors

| Sensor Derivative (Conceptual) | Target Ion | Detection Mechanism | Limit of Detection (LOD) |

| 2,7-bis(salicylideneamino)pyrene | Cu²⁺ | Fluorescence Quenching | Nanomolar range |

| 2,7-bis(rhodamine-hydrazone)pyrene | Hg²⁺ | FRET-based "Turn-On" Fluorescence | Sub-micromolar range |

| 2,7-bis(crown-ether)pyrene | K⁺ | Excimer Formation/Disruption | Micromolar range |

Selective Molecule Detection:

Beyond ion sensing, derivatives of this compound can be designed to detect neutral molecules of biological or environmental significance. The acetyl groups can be modified to create specific binding pockets or reactive sites for target molecules. For example, functionalization with boronic acids could lead to sensors for saccharides, while the introduction of hydrogen bonding donors and acceptors could enable the detection of nitroaromatic compounds, which are common explosives. researchgate.net

The sensing mechanism for neutral molecules often relies on host-guest interactions, which can perturb the electronic structure of the pyrene fluorophore and thus alter its emission properties. The formation of excimers or exciplexes upon analyte binding is another common strategy to achieve a detectable fluorescence response.

Stimuli-Responsive Materials and Molecular Switches

Stimuli-responsive materials, or "smart" materials, can change their physical or chemical properties in response to external stimuli such as light, temperature, pH, or the presence of a chemical species. researchgate.netrsc.org Molecular switches are a fundamental component of such materials, capable of reversibly transitioning between two or more stable states. wikipedia.orgfu-berlin.de The rigid and photoactive pyrene skeleton makes this compound an attractive platform for designing novel stimuli-responsive systems and molecular switches.

Thermoresponsive Polymers:

This compound derivatives can also be incorporated into polymer chains to create thermoresponsive materials. mdpi.comresearchgate.net For instance, by polymerizing monomers derived from this compound with thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), it is possible to create systems where the fluorescence of the pyrene unit is modulated by temperature-induced phase transitions of the polymer. Below the lower critical solution temperature (LCST), the polymer is hydrated and the pyrene units may be isolated, leading to monomer emission. Above the LCST, the polymer collapses and brings the pyrene units into close proximity, which can favor the formation of excimers with a characteristic red-shifted emission.

Table 2: Potential Stimuli-Responsive Systems Based on this compound Derivatives

| System Type | Stimulus | Response Mechanism | Potential Application |

| Photochromic Polymer Film | Light (UV/Vis) | Isomerization of appended spiropyran units | Optical data storage |

| Thermoresponsive Hydrogel | Temperature | Polymer phase transition affecting pyrene excimer formation | Smart drug delivery |

| pH-Responsive Micelles | pH | Protonation/deprotonation of functional groups | Controlled release systems |

The unique photophysical properties of 2,7-disubstituted pyrene derivatives, such as long fluorescence lifetimes, make them particularly interesting for these applications. nih.gov

Photocatalytic Applications of this compound Systems

Photocatalysis is a process where a light-absorbing material, the photocatalyst, generates electron-hole pairs upon irradiation, which then drive chemical reactions. The extended π-conjugated system of pyrene allows it to absorb light in the UV-visible region and participate in photoinduced electron transfer processes, making it a candidate for photocatalytic applications.

While the direct use of this compound as a photocatalyst is not extensively reported, its derivatives can be designed to perform this function. The acetyl groups can serve as anchoring points to attach the pyrene core to semiconductor surfaces, such as titanium dioxide (TiO₂) or graphene, creating hybrid photocatalytic systems. In such a system, the pyrene derivative can act as a photosensitizer, absorbing light and transferring the energy or an electron to the semiconductor, thereby enhancing its photocatalytic activity under visible light.

Furthermore, the electronic properties of the pyrene core can be tuned by modifying the acetyl groups. Introducing electron-donating or electron-withdrawing substituents can alter the HOMO and LUMO energy levels, which is crucial for efficient charge separation and transfer in a photocatalytic cycle. nih.govbohrium.com For instance, converting the acetyl groups to more electron-donating amino groups or more electron-withdrawing cyano groups could tailor the redox potentials of the excited state.

Potential Photocatalytic Reactions:

Systems based on this compound could potentially be used in a variety of photocatalytic applications, including:

Degradation of organic pollutants: The strong oxidizing power of the photo-generated holes could be used to break down harmful organic molecules in water.

CO₂ reduction: The photo-generated electrons could be utilized to reduce carbon dioxide to valuable fuels like methane (B114726) or methanol.

Organic synthesis: Photocatalysis can offer green and efficient pathways for various organic transformations, and pyrene-based catalysts could provide novel reactivity.

The development of this compound-based systems for photocatalysis is an emerging area of research with the potential to contribute to sustainable chemical processes and environmental remediation.

Computational and Theoretical Studies of 2,7 Diacetylpyrene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of molecules. Methodologies like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for predicting molecular structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Comprehensive DFT studies detailing the electronic structure and molecular properties specifically for 2,7-diacetylpyrene are not readily found. Such studies would typically involve optimizing the molecular geometry to determine key parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's electronic transitions and reactivity. Without dedicated computational studies, a data table of these properties for this compound cannot be compiled.

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

Information regarding the excited states and optical properties of this compound derived from TD-DFT calculations is also scarce. This type of analysis is essential for predicting the ultraviolet-visible (UV-Vis) absorption spectrum, which involves calculating the energies of electronic transitions and their corresponding oscillator strengths. A detailed table of excitation energies, oscillator strengths, and the nature of the electronic transitions for this compound is not available in existing literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including their interactions and responses to environmental changes over time.

Dynamics of Intermolecular Interactions and Aggregation

There is a lack of specific research employing MD simulations to investigate the intermolecular interactions and aggregation behavior of this compound. These simulations would be valuable for understanding how individual molecules of this compound interact with each other in various solvents, which is key to predicting their self-assembly and aggregation properties.

Simulation of Phase Transitions and Structural Responses to External Stimuli

No dedicated studies using molecular dynamics to simulate phase transitions or the structural responses of this compound to external stimuli such as temperature or pressure were identified. This area of research would be critical for understanding the material's stability and behavior under different conditions.

Crystal Structure Prediction (CSP) for Polymorphic Forms

Crystal Structure Prediction (CSP) is a computational method used to predict the possible crystalline arrangements, or polymorphs, of a molecule. There are no available CSP studies that specifically report on the potential polymorphic forms of this compound. Such an analysis would be instrumental in materials science for identifying potentially stable crystal structures and understanding their properties.

Modeling of Charge Transport Mechanisms and Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the charge transport properties of organic semiconductor materials like this compound. These studies typically focus on key parameters that govern the mobility of charge carriers (electrons and holes) through the material.

The introduction of acetyl groups at the 2 and 7 positions of the pyrene (B120774) core is expected to significantly influence its electronic structure and, consequently, its charge transport characteristics. The acetyl group is known to be an electron-withdrawing group. This property would likely lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrene system. The lowering of the LUMO level is particularly significant as it can facilitate electron injection and transport, suggesting that this compound might exhibit n-type semiconductor behavior.

A crucial parameter in assessing charge transport is the reorganization energy (λ). This represents the energy required for the molecule and its surrounding environment to relax structurally upon a change in its charge state (i.e., from neutral to ionized or vice versa). A lower reorganization energy generally corresponds to a higher charge transfer rate. Computational studies on various polycyclic aromatic hydrocarbons have shown that functionalization can significantly impact reorganization energy researchgate.net. For this compound, it is anticipated that the acetyl groups would lead to a notable reorganization energy for both hole (λh) and electron (λe) transport.

Theoretical investigations on similar functionalized aromatic compounds suggest that the charge transport mechanism in this compound is likely to be dominated by a hopping mechanism, where charge carriers move between adjacent molecules. The rate of this hopping is influenced by both the reorganization energy and the electronic coupling (transfer integral) between neighboring molecules in the solid state.

Table 1: Predicted Charge Transport Properties of this compound

| Property | Predicted Value/Characteristic | Theoretical Basis |

| Charge Carrier Type | Primarily n-type (electron transport) | Electron-withdrawing nature of acetyl groups lowers LUMO energy. |

| Electron Reorganization Energy (λe) | Moderate to High | Structural changes in the acetyl groups upon electron addition. |

| Hole Reorganization Energy (λh) | Moderate to High | Structural relaxation upon removal of an electron from the π-system. |

| Charge Transport Mechanism | Incoherent Hopping | Typical for organic semiconductors at ambient temperatures. |

Note: The values in this table are predictive and based on theoretical expectations for a molecule with the structure of this compound, informed by computational studies on analogous compounds.

In Silico Studies for Understanding Host-Guest Interactions and Sensing Mechanisms

In silico studies, including molecular docking and molecular dynamics simulations, are instrumental in elucidating the nature of non-covalent interactions between a host molecule, such as this compound, and various guest molecules. These studies can predict binding affinities, identify key interaction sites, and explain the mechanisms behind molecular recognition and sensing.

The presence of two acetyl groups on the pyrene backbone introduces specific sites for potential host-guest interactions. The oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, enabling this compound to form specific interactions with guest molecules that are hydrogen bond donors. This is a significant feature, as pristine pyrene primarily interacts through weaker π-π stacking and van der Waals forces.

Computational modeling can be employed to screen a variety of potential guest molecules to assess their binding affinity with this compound. Such studies would typically involve calculating the binding energy of the host-guest complex. For instance, guest molecules containing hydroxyl or amine functional groups would be expected to exhibit favorable binding energies due to the potential for hydrogen bonding with the acetyl groups of the host.

Furthermore, in silico methods can shed light on the sensing mechanism. Many pyrene-based sensors rely on changes in their fluorescence properties upon binding a guest molecule rsc.org. Theoretical calculations can predict how the electronic structure of this compound, particularly its HOMO-LUMO gap and excited state properties, is perturbed by the presence of a guest molecule. This can help to explain experimentally observed phenomena such as fluorescence quenching or enhancement. For example, the binding of an electron-rich guest molecule could lead to a charge-transfer interaction with the electron-deficient pyrene core, resulting in a change in the emission spectrum.

Molecular dynamics simulations can provide further insights into the stability and dynamics of the host-guest complex over time, offering a more realistic picture of the interactions in a solvent environment.

Table 2: Predicted Host-Guest Interaction Characteristics of this compound

| Interaction Type | Potential Guest Molecules | Key Interaction Sites on Host | Predicted Outcome |

| Hydrogen Bonding | Alcohols, Amines, Water | Carbonyl oxygen atoms of acetyl groups | Strong, specific binding; potential for fluorescence modulation. |

| π-π Stacking | Aromatic molecules | Pyrene core | Non-specific binding, common to pyrene derivatives. |

| Van der Waals Forces | Alkanes, other non-polar molecules | Entire molecular surface | Weaker, non-specific interactions. |

Note: The information in this table is based on theoretical predictions derived from the known chemical properties of the functional groups present in this compound and general principles of host-guest chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.